molecular formula C10H15O4P B3032909 Dimethyl methoxy(phenyl)methylphosphonate CAS No. 62456-45-5

Dimethyl methoxy(phenyl)methylphosphonate

Cat. No.: B3032909
CAS No.: 62456-45-5
M. Wt: 230.2 g/mol
InChI Key: VCFQVZPOBWHIHB-UHFFFAOYSA-N
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Description

Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound with the chemical formula C₉H₁₃O₄P. It is a colorless liquid primarily used as a flame retardant and in various industrial applications. This compound is known for its stability and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

Dimethyl methoxy(phenyl)methylphosphonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in phosphorylation processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. For instance, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by phosphorylating its active site .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the disruption of calcium signaling pathways, which are vital for numerous cellular functions, including muscle contraction and neurotransmitter release . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. At the molecular level, this compound can bind to the active sites of enzymes, such as acetylcholinesterase, resulting in the phosphorylation of the enzyme and subsequent inhibition of its activity . This inhibition can lead to the accumulation of neurotransmitters in synaptic clefts, disrupting normal neurotransmission and causing various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of methylphosphonic acid and other degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild enzyme inhibition and subtle changes in cellular function. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of cellular metabolism, and adverse physiological effects . Studies have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and other toxic effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its hydrolysis and degradation. Enzymes such as phosphatases can catalyze the hydrolysis of this compound, leading to the formation of methylphosphonic acid and other metabolites . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the cytoplasm can affect various cytoplasmic enzymes and signaling pathways.

Preparation Methods

Dimethyl methoxy(phenyl)methylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yields and purity.

Chemical Reactions Analysis

Dimethyl methoxy(phenyl)methylphosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various acids and bases. The major products formed from these reactions are phosphonic acids, phosphine oxides, and methylphosphonic acid dichloride.

Comparison with Similar Compounds

Dimethyl methoxy(phenyl)methylphosphonate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its higher thermal stability and versatility in chemical reactions.

Properties

IUPAC Name

[dimethoxyphosphoryl(methoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFQVZPOBWHIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396902
Record name dimethyl methoxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62456-45-5
Record name dimethyl methoxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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